5-溴-2,4-二氯苯胺

描述

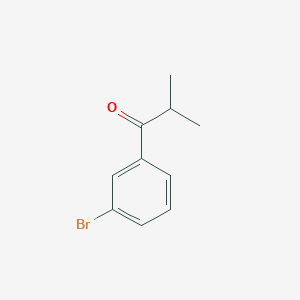

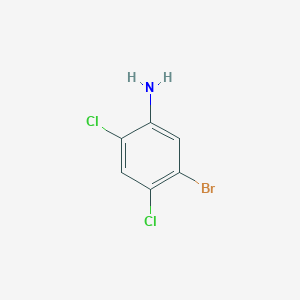

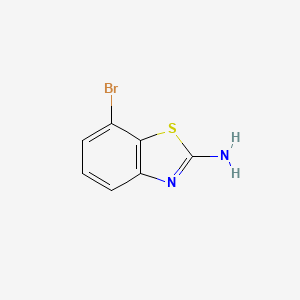

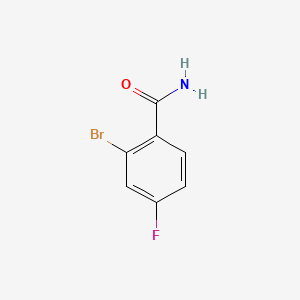

5-Bromo-2,4-dichloroaniline is a halogenated aniline derivative that has been explored for its potential in synthesizing various compounds with antimicrobial properties. The presence of bromine and chlorine substituents on the aromatic ring of aniline makes it a versatile intermediate for chemical reactions aimed at producing pharmacologically active molecules or novel materials with specific characteristics.

Synthesis Analysis

The synthesis of derivatives of 5-bromo-2,4-dichloroaniline has been reported in the literature. For instance, the synthesis of new antimicrobials involved the creation of N-derivatives of 2,5-dichloroaniline, including 2,5-dichloro-4-bromo-aniline, which showed strong antibacterial activities against Staphylococcus aureus in vitro . This indicates that 5-bromo-2,4-dichloroaniline and its derivatives can be synthesized and have potential as antimicrobial agents.

Molecular Structure Analysis

The molecular structure of compounds related to 5-bromo-2,4-dichloroaniline has been characterized using techniques such as X-ray crystallography. For example, a Schiff base derived from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline was synthesized and its structure was determined, revealing a monoclinic space group and specific cell parameters, which suggests that the bromo- and chloro-substituted anilines can form stable crystalline structures .

Chemical Reactions Analysis

The reactivity of compounds similar to 5-bromo-2,4-dichloroaniline has been studied, showing that they can undergo regioselective reactions. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine reacted with ammonia to form a specific aminopyrimidine as the main product . Additionally, 5-bromopenta-2,4-diynenitrile, a related compound, was shown to react with secondary amines to form stable butadiynamines or enynenitriles, depending on the amine reactant . These studies demonstrate the chemical versatility of bromo- and chloro-substituted anilines in forming a variety of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2,4-dichloroaniline derivatives can be inferred from related compounds. For example, the Schiff base mentioned earlier has a specific gravity and crystallographic parameters that contribute to its stability and potential intermolecular interactions . The regioselective reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia also highlights the importance of intramolecular and intermolecular hydrogen bonding in the crystalline network of the resulting compound . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in material science and pharmaceuticals.

科学研究应用

药理学

5-溴-2,4-二氯苯胺: 用于药理学研究,特别是在合成具有潜在抗肿瘤活性的化合物中。 它作为合成吡啶磺酰胺衍生物的构建块,这些衍生物已被探索用于其对 PI3Kα 激酶的抑制作用,PI3Kα 激酶是一种与癌细胞生长和存活有关的蛋白质 .

材料科学

在材料科学中,该化合物因其在开发新材料中的潜在应用而受到关注。 它的衍生物可以掺入聚合物或涂层中,以赋予其特定的性质,例如抗降解性或导电性 .

化学合成

5-溴-2,4-二氯苯胺: 在化学合成中作为中间体发挥着至关重要的作用。 它参与多步合成过程,最终生成各种产品,包括药物、农用化学品和染料 .

分析化学

分析化学家使用5-溴-2,4-二氯苯胺开发检测环境样品中苯胺的方法。 气相色谱-质谱 (GC-MS) 等技术利用该化合物作为标准来定量水、土壤或空气样品中的苯胺 .

环境科学

环境科学家研究5-溴-2,4-二氯苯胺以了解其在环境中的行为和归宿。 它是在水污染物研究中关注的主题,其中调查了其降解产物及其对生态系统的影响 .

生物化学研究

在生物化学中,5-溴-2,4-二氯苯胺用于研究苯胺衍生物及其代谢物的生化途径。 它有助于理解这些化合物与生物系统的相互作用及其潜在的毒理学效应 .

安全和危害

5-Bromo-2,4-dichloroaniline is considered hazardous. It can cause severe skin burns and eye damage . It is also harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring good ventilation .

未来方向

While specific future directions for 5-Bromo-2,4-dichloroaniline are not mentioned in the search results, it’s clear that this compound, as an intermediate in chemical synthesis, has potential applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs . Its future use will likely depend on the development of new synthetic methods and applications in these fields.

作用机制

Target of Action

5-Bromo-2,4-dichloroaniline is a derivative of aniline, which is a compound consisting of an aniline ring substituted with two chlorine atoms

Mode of Action

Aniline derivatives generally interact with their targets through electrophilic substitution reactions . The presence of bromine and chlorine atoms on the aniline ring may enhance the reactivity of the compound, potentially leading to changes in the function of its targets.

Biochemical Pathways

It’s known that aniline derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (24091 g/mol ) suggests that it may be absorbed and distributed in the body. The presence of halogen atoms (bromine and chlorine) could influence its metabolism and excretion.

属性

IUPAC Name |

5-bromo-2,4-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVRCEWAVBWIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615860 | |

| Record name | 5-Bromo-2,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

258344-01-3 | |

| Record name | 5-Bromo-2,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)

![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)